
(1-Methylcycloheptyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylcycloheptyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₈S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a cycloheptyl ring substituted with a methyl group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is primarily used in research settings and has various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Methylcycloheptyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of a cycloheptyl halide with thiourea, followed by hydrolysis to yield the desired thiol. The general reaction scheme is as follows:
-
Cycloheptyl Halide and Thiourea Reaction
Cycloheptyl Halide+Thiourea→Cycloheptylthiouronium Salt
-
Hydrolysis
Cycloheptylthiouronium Salt+Water→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cycloheptyl methyl ketone with hydrogen sulfide in the presence of a catalyst. This method is favored for its efficiency and scalability. The reaction conditions usually include elevated temperatures and pressures to facilitate the formation of the thiol.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylcycloheptyl)methanethiol undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
2this compound+[O]→(1-Methylcycloheptyl)methyldisulfide+Water
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
-
Reduction
- Reduction of disulfides back to thiols can be achieved using reducing agents such as sodium borohydride (NaBH₄).
-
Substitution
- Thiols can undergo nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products
Disulfides: Formed through oxidation
Thioethers: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
(1-Methylcycloheptyl)methanethiol has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the study of thiol-disulfide exchange reactions.
-
Biology
- Investigated for its role in cellular redox processes.
- Studied for its potential as a biomarker for certain diseases due to its presence in biological fluids.
-
Medicine
- Explored for its potential therapeutic applications, particularly in targeting oxidative stress-related conditions.
-
Industry
- Utilized in the production of sulfur-containing compounds.
- Used as an odorant in natural gas for leak detection.
Mecanismo De Acción
The mechanism of action of (1-Methylcycloheptyl)methanethiol involves its interaction with various molecular targets and pathways:
-
Redox Reactions
- The thiol group can undergo redox reactions, influencing cellular redox balance.
- It can act as an antioxidant by scavenging reactive oxygen species (ROS).
-
Enzymatic Interactions
- Interacts with enzymes involved in sulfur metabolism, such as methanethiol oxidase.
- Modulates the activity of enzymes through thiol-disulfide exchange reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol (CH₃SH): The simplest thiol, known for its strong odor.
Ethanethiol (C₂H₅SH): Commonly used as an odorant in natural gas.
1-Butanethiol (C₄H₉SH): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1-Methylcycloheptyl)methanethiol is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to simpler thiols. Its larger molecular size and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
(1-methylcycloheptyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 |
Clave InChI |
DPEDTYLMSODDBR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCC1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


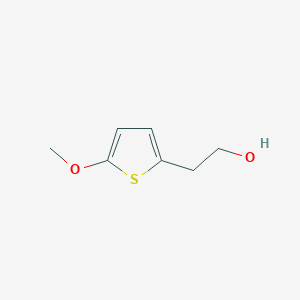
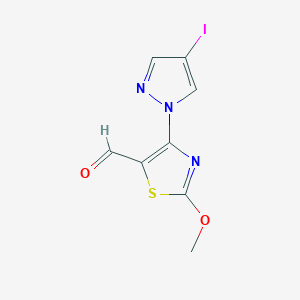
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
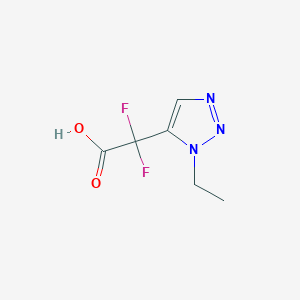
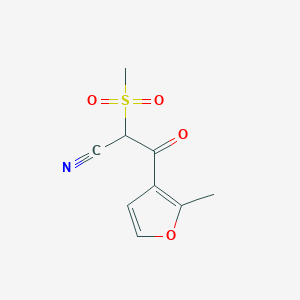
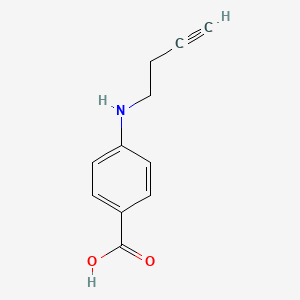


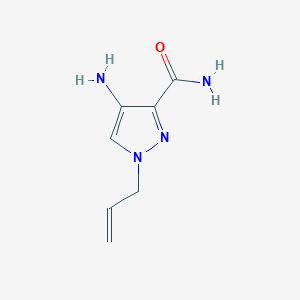

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13303034.png)
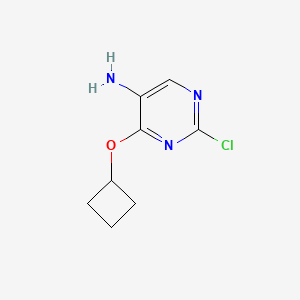
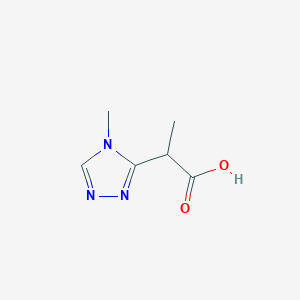
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)
